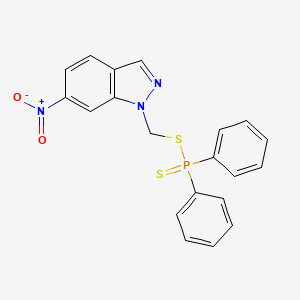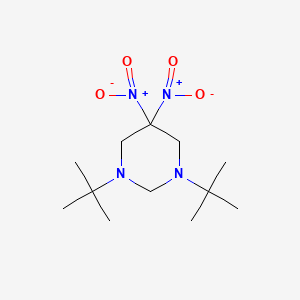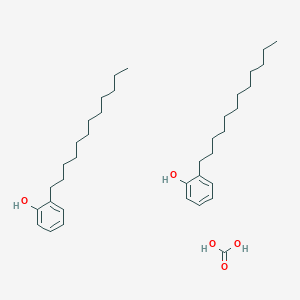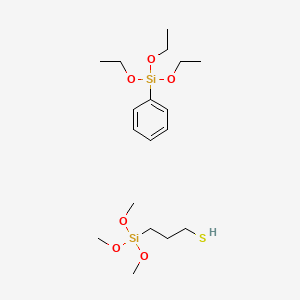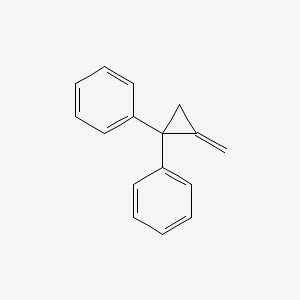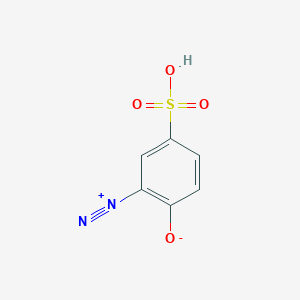
2-Diazonio-4-sulfophenolate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Diazonio-4-sulfophenolate is an aromatic diazonium compound with the molecular formula C6H4N2O3S. It is a diazonium salt that features a diazonium group (-N2+) and a sulfonate group (-SO3-) attached to a phenol ring. This compound is known for its reactivity and is commonly used in various chemical reactions, particularly in the synthesis of azo dyes.
准备方法
Synthetic Routes and Reaction Conditions
2-Diazonio-4-sulfophenolate can be synthesized through the diazotization of 4-aminophenol-2-sulfonic acid. The process involves the reaction of 4-aminophenol-2-sulfonic acid with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) at low temperatures (0-5°C). The reaction proceeds as follows:
4-Aminophenol-2-sulfonic acid+NaNO2+HCl→this compound+NaCl+H2O
Industrial Production Methods
In industrial settings, the synthesis of this compound is typically carried out in large-scale reactors with precise control over temperature and pH to ensure high yield and purity. The reaction mixture is often cooled using ice baths or refrigeration systems to maintain the required low temperatures.
化学反应分析
Types of Reactions
2-Diazonio-4-sulfophenolate undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, hydroxides, and cyanides through Sandmeyer reactions.
Coupling Reactions: It can react with phenols, naphthols, and aromatic amines to form azo compounds, which are widely used as dyes.
Common Reagents and Conditions
Sandmeyer Reactions: Copper(I) halides (CuCl, CuBr, CuCN) are commonly used as reagents in Sandmeyer reactions to replace the diazonium group with halides or cyanides.
Azo Coupling Reactions: Phenols and aromatic amines are typical coupling partners, and the reactions are usually carried out in alkaline or neutral aqueous solutions.
Major Products Formed
Aryl Halides: Formed through Sandmeyer reactions.
Azo Compounds: Formed through coupling reactions with phenols and aromatic amines.
科学研究应用
2-Diazonio-4-sulfophenolate has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of azo dyes, which are important for coloring textiles, food, and cosmetics.
Biology: Employed in biochemical assays and as a reagent for detecting phenolic compounds.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of pigments, inks, and coatings.
作用机制
The mechanism of action of 2-Diazonio-4-sulfophenolate primarily involves its ability to form stable diazonium ions, which can undergo substitution and coupling reactions. The diazonium group (-N2+) is a good leaving group, making the compound highly reactive towards nucleophiles. In coupling reactions, the diazonium ion acts as an electrophile, reacting with nucleophilic aromatic compounds to form azo bonds.
相似化合物的比较
Similar Compounds
2-Diazonio-4-sulfonaphthalen-1-olate: Another diazonium compound with similar reactivity but a different aromatic structure.
4-Diazonio-3-sulfobenzoate: Similar in structure but with a carboxylate group instead of a phenolate group.
Uniqueness
2-Diazonio-4-sulfophenolate is unique due to its specific combination of a diazonium group and a sulfonate group on a phenol ring, which imparts distinct reactivity and solubility properties. This makes it particularly useful in the synthesis of water-soluble azo dyes and other applications where solubility in aqueous media is important.
属性
CAS 编号 |
27441-51-6 |
|---|---|
分子式 |
C6H4N2O4S |
分子量 |
200.17 g/mol |
IUPAC 名称 |
2-diazonio-4-sulfophenolate |
InChI |
InChI=1S/C6H4N2O4S/c7-8-5-3-4(13(10,11)12)1-2-6(5)9/h1-3H,(H-,9,10,11,12) |
InChI 键 |
YCPKUGNGAFETHS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1S(=O)(=O)O)[N+]#N)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


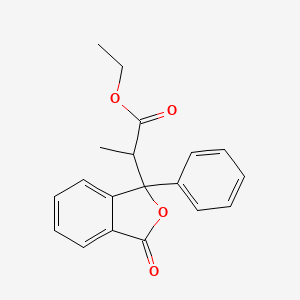
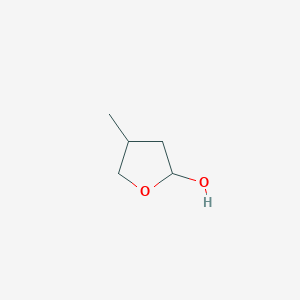
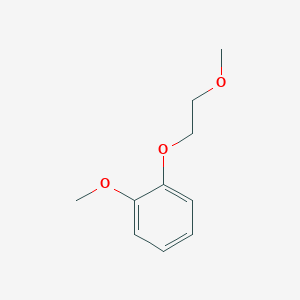
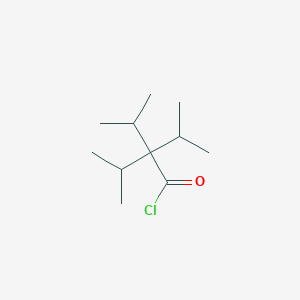
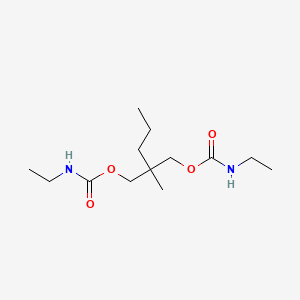
![[(E)-2-(5-Hydroxy-4,6-dimethyl-3-pyridinyl)vinyl]phosphonic acid](/img/structure/B14691353.png)

![[Chloro(phenyl)methyl]propylcarbamyl chloride](/img/structure/B14691369.png)
